Hydrocortisone Phosphate

Description

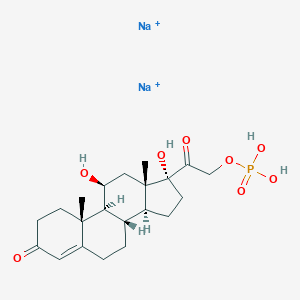

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSOJVFOEQLVMH-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048160 | |

| Record name | Hydrocortisone 21-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-59-0, 6000-74-4 | |

| Record name | Hydrocortisone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone 21-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y87E22X71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrocortisone Phosphate in Neuronal Cells: A Technical Guide to Signaling Pathways and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445), a synthetic glucocorticoid, plays a critical role in neuronal function and pathology through its interaction with intracellular receptors and subsequent modulation of complex signaling cascades. This technical guide provides an in-depth exploration of the signaling pathways activated by hydrocortisone phosphate (B84403) in neuronal cells, encompassing both the classical genomic and the rapid non-genomic mechanisms. We present a comprehensive overview of the dose-dependent effects on neuronal viability and gene expression, supported by clearly structured tables of quantitative data. Detailed experimental protocols for key analytical techniques are provided to facilitate the investigation of these pathways. Furthermore, this guide includes meticulously crafted diagrams generated using Graphviz to visually represent the intricate signaling networks and experimental workflows, offering a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction

Hydrocortisone, the phosphate salt of the endogenous glucocorticoid cortisol, readily crosses the blood-brain barrier and exerts profound effects on the central nervous system. Its actions are primarily mediated through the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), which function as ligand-activated transcription factors. The balance between MR and GR activation is crucial, as they can trigger distinct and sometimes opposing downstream effects, influencing neuronal survival, apoptosis, and plasticity.[1] Beyond the well-established genomic pathways that involve alterations in gene transcription, hydrocortisone also initiates rapid, non-genomic signaling cascades originating at the neuronal membrane.[2][3] Understanding these dual mechanisms is paramount for elucidating the therapeutic and potential adverse effects of glucocorticoids in neurological and psychiatric disorders.

Core Signaling Pathways

Hydrocortisone phosphate's influence on neuronal cells is multifaceted, operating through two principal types of pathways: genomic and non-genomic.

Genomic Signaling Pathways

The genomic actions of hydrocortisone are mediated by its binding to cytosolic GR and MR.[4] Upon ligand binding, these receptors translocate to the nucleus, where they act as transcription factors to either activate or repress gene expression.[4]

-

Transactivation: The hydrocortisone-receptor complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[5]

-

Transrepression: The complex can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory and pro-apoptotic genes.[5]

Key downstream targets of genomic signaling include genes involved in neuronal survival and apoptosis (e.g., Bcl-2 family proteins), synaptic plasticity, and the regulation of neurotransmitter systems.[6][7]

Non-Genomic Signaling Pathways

Hydrocortisone can also elicit rapid responses in neurons through mechanisms that do not require gene transcription or protein synthesis.[2][3] These effects are often initiated at the neuronal membrane and involve the modulation of ion channels and intracellular signaling cascades.

-

Membrane-Associated Receptors: A subpopulation of GR and MR are localized to the neuronal membrane, where they can rapidly modulate neuronal excitability.[8]

-

Ion Channel Modulation: Hydrocortisone has been shown to directly or indirectly affect the activity of various ion channels, including voltage-gated potassium (e.g., Kv2.2) and sodium channels, leading to rapid changes in neuronal firing rates.[9][10]

-

Second Messenger Systems: Non-genomic signaling can also involve the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2, leading to downstream phosphorylation events that alter neuronal function.[11]

Quantitative Data on Neuronal Effects

The effects of hydrocortisone on neuronal cells are highly dependent on its concentration and the duration of exposure. Below are tables summarizing key quantitative data from various studies.

Table 1: Dose-Dependent Effects of Hydrocortisone on Neuronal Viability and Apoptosis

| Cell Type | Compound | Concentration | Effect | Reference |

| Hippocampal Neurons (Rat) | Corticosterone | 0.3 - 3 mg/kg | Neuroprotective, reduced apoptosis | [6][12] |

| Hippocampal Neurons (Rat) | Corticosterone | 30 mg/kg | Neurotoxic, increased apoptosis | [6][12] |

| SH-SY5Y Neuroblastoma | Hydrocortisone | 500 nM | No significant cytotoxicity | [13] |

| SH-SY5Y Neuroblastoma | Hydrocortisone | 500 nM | Reduced total dead cells | [8] |

| HT22 Hippocampal Cells | Cortisol | 400-500 µM | Decreased cell viability, increased apoptosis | [14] |

| SH-SY5Y Neuroblastoma | Corticosterone | 3 - 30 nM | Protective against Aβ-induced cytotoxicity | [11] |

Table 2: Effects of Glucocorticoids on Gene Expression in Neuronal Cells

| Gene | Cell Type | Compound | Concentration | Fold Change | Reference |

| FKBP5 | Cerebral Organoids | Dexamethasone | 100 nM (12h) | ~20-fold increase | [2][15] |

| TSC22D3 | Cerebral Organoids | Dexamethasone | 100 nM (12h) | ~39-fold increase | [2][15] |

| Sgk1 | Mecp2-null mouse brain | Cortisol | Chronic | ~1.5-fold increase | [7] |

| Fkbp5 | Mecp2-null mouse brain | Cortisol | Chronic | ~1.5-fold increase | [7] |

| Claudin-5 | hCMEC/D3 | Hydrocortisone | 100-500 nM | Up to 2.32-fold increase | [16] |

| GR (NR3C1) | hCMEC/D3 | Hydrocortisone | 100 nM (48h) | ~0.63-fold decrease | [16] |

Table 3: Receptor Binding Affinities and Ion Channel Inhibition

| Parameter | Receptor/Channel | Ligand | Value | Cell/Tissue Type | Reference |

| Kd | Glucocorticoid Receptor | Hydrocortisone | 17.5 ± 1.7 nM | Human Mononuclear Leukocytes | [17] |

| Kd | Glucocorticoid Receptor | Dexamethasone | 16.8 nM | COS-1 cells | [18] |

| Binding Affinity | Mineralocorticoid Receptor | Hydrocortisone | High (comparable to aldosterone) | General | [9][19] |

| IC50 | Voltage-gated Na+ channels | Hydrocortisone sodium succinate (B1194679) | 1.58 µM | Rat Trigeminal Ganglion Neurons | [10] |

| IC50 | Kv1.5 K+ channels | Hydrocortisone | 33.4 ± 3.2 µM | Xenopus Oocytes | [20] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of hydrocortisone's effects. Below are outlines for key experimental protocols.

Chromatin Immunoprecipitation (ChIP) for Glucocorticoid Receptor Binding

This protocol allows for the identification of genomic regions where the glucocorticoid receptor binds.

Detailed Steps:

-

Cell Culture and Treatment: Plate neuronal cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include a vehicle-treated control.

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[21]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor overnight. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.[21]

-

Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA using a commercial kit.[21]

-

DNA Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[1]

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of target genes following hydrocortisone treatment.

Detailed Steps:

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.[5]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.[5]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[5]

-

qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target gene and a reference gene, and the cDNA template.[22]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the reference gene, using the ΔΔCt method.[5]

Immunofluorescence for GR Nuclear Translocation

This technique visualizes the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon hydrocortisone stimulation.

Detailed Steps:

-

Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with hydrocortisone.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.[23]

-

Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum) and then incubate with a primary antibody against the glucocorticoid receptor.[23]

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.[24]

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of GR translocation.[23][25]

Whole-Cell Patch-Clamp Electrophysiology

This method allows for the recording of ion channel currents in individual neurons to assess the rapid, non-genomic effects of hydrocortisone.

Detailed Steps:

-

Preparation: Prepare external (aCSF) and internal (pipette) solutions. Plate neurons on coverslips for recording.[26]

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Seal Formation: Under a microscope, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal with the cell membrane.[27]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[26]

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing through the ion channels. After establishing a stable baseline, perfuse the bath with hydrocortisone and record any changes in the currents.[27]

Conclusion

This compound exerts a complex and multifaceted influence on neuronal cells through both genomic and non-genomic signaling pathways. The dose and duration of exposure are critical determinants of its effects, which can range from neuroprotective to neurotoxic. A thorough understanding of these intricate signaling networks, supported by robust quantitative data and precise experimental methodologies, is essential for the development of targeted therapeutic strategies for a variety of neurological and psychiatric conditions. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of hydrocortisone signaling in the nervous system.

References

- 1. Concentration Dependent Actions of Glucocorticoids on Neuronal Viability and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Brain Transcriptome Responses to Dexamethasone Depending on Dose and Sex Reveal Factors Contributing to Sex-Specific Vulnerability to Stress-Induced Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse effects of synthetic glucocorticoid species on cell viability and stress response of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A genome-wide signature of glucocorticoid receptor binding in neuronal PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dual Dose-Dependent Effects of Corticosterone on Hippocampal Cell Apoptosis After Traumatic Brain Injury Depend on the Activation Ratio of Mineralocorticoid Receptors to Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. iris.unina.it [iris.unina.it]

- 9. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 12. researchgate.net [researchgate.net]

- 13. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cortisol Excess-Mediated Mitochondrial Damage Induced Hippocampal Neuronal Apoptosis in Mice Following Cold Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Hydrocortisone-induced parkin prevents dopaminergic cell death via CREB pathway in Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Glucocorticoid Receptor Density on Ligand-Independent Dimerization, Cooperative Ligand-Binding and Basal Priming of Transactivation: A Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitory effects of cortisone and hydrocortisone on human Kv1.5 channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Hippocampal glucocorticoid target genes associated with enhancement of memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of corticosteroids on functional recovery and neuron survival after facial nerve injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. proteopedia.org [proteopedia.org]

Hydrocortisone Phosphate vs. Hydrocortisone: An In-depth Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activity of hydrocortisone (B1673445) phosphate (B84403) and its active form, hydrocortisone. Hydrocortisone phosphate is a water-soluble prodrug designed for parenteral administration, which undergoes in vivo enzymatic conversion to hydrocortisone, the biologically active glucocorticoid. This document delves into their distinct physicochemical properties, mechanism of action, and the resulting differences in their biological activity profile. Detailed experimental protocols for assessing corticosteroid activity and quantitative data on receptor binding and potency are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Hydrocortisone, a synthetic corticosteroid equivalent to endogenous cortisol, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is, however, limited by its poor water solubility. To overcome this limitation, hydrophilic esters such as this compound have been developed. This compound serves as a prodrug, a pharmacologically inactive compound that is converted into the active drug within the body. This conversion is a critical determinant of its biological activity. Understanding the nuances of this activation process and the intrinsic activity of the parent compound is paramount for the rational design and application of corticosteroid therapies.

Physicochemical and Pharmacokinetic Differences

The fundamental difference between hydrocortisone and this compound lies in their chemical structure and, consequently, their physicochemical properties. Hydrocortisone is a lipophilic steroid hormone, while the addition of a phosphate group at the C21 position in this compound renders it highly water-soluble. This increased hydrophilicity is advantageous for the formulation of aqueous solutions for intravenous, intramuscular, or subcutaneous administration.

Upon administration, this compound is rapidly hydrolyzed by alkaline phosphatases, which are ubiquitous in the plasma and various tissues, to release the active hydrocortisone. This enzymatic conversion is the rate-limiting step for the biological activity of the prodrug. The stability of this compound in plasma is therefore a key factor influencing its pharmacokinetic profile. While specific kinetic parameters can vary depending on the experimental conditions, the hydrolysis is generally a rapid and efficient process.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The biological effects of hydrocortisone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. As a prodrug, this compound itself has a negligible affinity for the GR. Its biological activity is entirely dependent on its conversion to hydrocortisone.

The mechanism of action of hydrocortisone involves the following key steps:

-

Cellular Entry: Being lipophilic, hydrocortisone readily diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, hydrocortisone binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription.

-

Anti-inflammatory and Immunosuppressive Effects: The modulation of gene expression leads to the synthesis of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, resulting in the characteristic anti-inflammatory and immunosuppressive effects of glucocorticoids.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Comparison of Biological Activity

The biological activity of corticosteroids can be quantified through various in vitro and in vivo assays. Key parameters include receptor binding affinity (Ki or Kd) and functional potency (EC50 or IC50).

Glucocorticoid Receptor Binding Affinity

As a prodrug, this compound is not expected to bind to the glucocorticoid receptor with any significant affinity. Its activity is solely dependent on its conversion to hydrocortisone. In contrast, hydrocortisone exhibits a clear affinity for the GR.

| Compound | Receptor Binding Affinity (Kd) | Cell Type | Reference |

| Hydrocortisone | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | [1] |

| This compound | Not Applicable (Prodrug) | - | - |

Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

In Vitro Potency: Inhibition of Lymphocyte Proliferation

The immunosuppressive activity of corticosteroids can be assessed by their ability to inhibit the proliferation of lymphocytes stimulated by mitogens.

| Compound | IC50 | Assay | Reference |

| Hydrocortisone | 12.2 ± 1.6 nmol/L | Inhibition of Lysozyme Release in Human Mononuclear Leukocytes | [1] |

| This compound | Not Applicable (Prodrug) | - | - |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of corticosteroid activity. Below are protocols for key experiments.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells).

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Unlabeled test compounds (hydrocortisone).

-

Assay buffer (e.g., Tris-HCl buffer with molybdate (B1676688) and dithiothreitol).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (hydrocortisone).

-

In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound.

-

Include control tubes with only the radiolabeled ligand (total binding) and tubes with an excess of unlabeled potent glucocorticoid to determine non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Reporter Gene Assay for Glucocorticoid Receptor Activation

This cell-based assay measures the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa) stably or transiently transfected with:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a glucocorticoid-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell culture medium and reagents.

-

Test compounds (hydrocortisone).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Normalize the reporter activity to cell viability if necessary.

-

Plot the reporter activity against the logarithm of the test compound concentration to determine the EC50.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice).

-

Carrageenan solution (e.g., 1% in saline).

-

Test compounds (hydrocortisone) and vehicle.

-

Pletysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Administer the test compound or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).

-

After a predetermined time, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.

-

Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Caption: Experimental Workflow for Corticosteroid Activity.

Conclusion

This compound and hydrocortisone represent a classic prodrug-drug pair, where the inactive, water-soluble phosphate ester is efficiently converted to the active, lipophilic corticosteroid in vivo. The biological activity of this compound is entirely contingent on this enzymatic conversion, as the prodrug itself lacks significant affinity for the glucocorticoid receptor. In contrast, hydrocortisone is a potent agonist of the glucocorticoid receptor, mediating a wide range of anti-inflammatory and immunosuppressive effects through the modulation of gene expression. For researchers and drug development professionals, a thorough understanding of these differences is essential for the design of effective corticosteroid therapies with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive evaluation of the biological activity of these and other corticosteroid compounds.

References

hydrocortisone phosphate solubility in cell culture media

An In-Depth Technical Guide to the Solubility and Application of Hydrocortisone (B1673445) Phosphate (B84403) in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the solubility of hydrocortisone phosphate in aqueous solutions and cell culture media. It details the physicochemical properties, factors influencing solubility and stability, and standardized experimental protocols. Furthermore, it elucidates the primary signaling pathway of hydrocortisone to provide a complete context for its application in cell culture-based research.

Introduction to Hydrocortisone in Cell Culture

Hydrocortisone, an endogenous glucocorticoid hormone, is a fundamental reagent in biomedical research, pivotal for its roles in regulating immune responses, inflammation, and cellular stress mechanisms.[1] It is frequently used as a supplement in media for endothelial, epithelial, and mesenchymal cells to support growth and differentiation.[2] However, the practical application of hydrocortisone is often hampered by its poor solubility in water and ethanol.[1][3]

To overcome this limitation, water-soluble ester prodrugs, such as this compound and hydrocortisone sodium succinate (B1194679), have been developed.[4][5] this compound, particularly its sodium salt, is freely soluble in water, making it an ideal choice for direct dissolution in cell culture media without the need for organic solvents that can introduce cellular toxicity.[6] This guide focuses specifically on this compound, offering quantitative data, detailed protocols, and practical recommendations for its effective use.

Physicochemical Properties and Solubility Profile

This compound is the 21-phosphate ester of hydrocortisone. The disodium (B8443419) salt form (C₂₁H₂₉Na₂O₈P) is a white to light yellow, hygroscopic powder that is freely soluble in water.[7][8] This high aqueous solubility contrasts sharply with that of the parent hydrocortisone molecule.

Factors Influencing Solubility and Stability

The solubility and stability of this compound in solution are influenced by several factors:

-

Chemical Form: The phosphate ester form is significantly more water-soluble than the base hydrocortisone.[7][9]

-

pH: The degradation of this compound in solution primarily occurs via hydrolysis, a reaction that is dependent on the hydrogen ion concentration.[10] Studies on the related hydrocortisone succinate show it remains stable (≥90% of initial concentration) for at least 14 days when stored under refrigeration at a pH of 5.5, 6.5, or 7.4.[5]

-

Temperature: While warming can aid in the initial dissolution of some compounds, long-term storage of this compound solutions should be at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to maintain stability.[1][9][11]

-

Agitation: The use of ultrasonic agitation can be necessary to achieve maximum solubility when preparing high-concentration stock solutions in water.[9]

Quantitative Solubility Data

The following table summarizes the solubility data for hydrocortisone and its common water-soluble derivatives in various solvents. This data highlights the significant advantage of using the phosphate form for aqueous applications like cell culture.

| Compound | Solvent | Solubility | Notes |

| This compound Sodium | Water (H₂O) | 70 mg/mL (143.91 mM) | Ultrasonic agitation is needed for high concentrations.[9] |

| Hydrocortisone (Water-Soluble form) | Water (H₂O) | 400 mg/mL | Likely a different salt form, such as a complex with cyclodextrin, as provided by a specific supplier.[12] |

| Hydrocortisone (Base) | Dimethyl sulfoxide (B87167) (DMSO) | ≥13.3 mg/mL | Requires warming to 37°C or ultrasonic agitation for optimal solubilization.[1][3] |

| Hydrocortisone (Base) | Dimethylformamide (DMF) | ~30 mg/mL | For aqueous use, a stock in DMF must be diluted.[13] |

| Hydrocortisone (Base) | Ethanol | ~2 mg/mL | Sparingly soluble; not ideal for high-concentration stocks.[13] |

| Hydrocortisone (Base) | 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | Illustrates the low solubility in aqueous buffers even with a co-solvent. The aqueous solution is not recommended for storage for more than one day.[13] |

Experimental Protocols and Workflows

Proper preparation of hydrocortisone solutions is critical for experimental reproducibility. The following protocols provide detailed methodologies for preparing stock solutions and determining solubility limits.

Protocol: Preparation of a Sterile this compound Stock Solution

This protocol is recommended for preparing a concentrated, sterile stock solution for direct addition to cell culture media.

-

Weighing: Accurately weigh the desired amount of hydrocortisone sodium phosphate powder in a sterile container.

-

Dissolution: Add a precise volume of sterile, nuclease-free water or phosphate-buffered saline (PBS) to achieve the target concentration (e.g., 10-70 mg/mL).

-

Agitation: If required for high concentrations, cap the container securely and place it in an ultrasonic water bath until the powder is fully dissolved.[9]

-

Sterilization: To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.[9]

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[9]

-

Application: When ready to use, thaw an aliquot and dilute it to the final working concentration directly in the cell culture medium.

Protocol: General Method for Determining Maximum Solubility in Cell Culture Media

This protocol outlines a general procedure to empirically determine the solubility limit of a compound in a specific medium.

-

Preparation: Prepare a high-concentration stock solution of this compound in sterile water as described in Protocol 4.1.

-

Serial Dilution: In a series of sterile tubes, add a fixed volume of the target cell culture medium (e.g., DMEM with 10% FBS).

-

Spiking: Add increasing volumes of the concentrated stock solution to each tube to create a range of final concentrations. Ensure the volume of added stock is minimal (e.g., <1% of the total volume) to avoid significantly altering the medium's composition.

-

Equilibration: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for a period of 2-4 hours to allow for equilibration and to mimic experimental conditions.

-

Observation: After incubation, inspect each tube for any signs of precipitation. This can be done visually against a dark background or by measuring the absorbance at 600 nm (A600), where an increase in absorbance indicates turbidity from precipitated compound.

-

Determination: The highest concentration that remains clear and free of visible precipitate is considered the maximum practical solubility under those conditions.

Biological Activity and Glucocorticoid Signaling

Once dissolved in the medium, hydrocortisone exerts its biological effects by modulating gene expression through the glucocorticoid receptor (GR) signaling pathway.[1][3]

-

Cellular Entry: Being lipophilic, hydrocortisone passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, hydrocortisone binds to the cytosolic Glucocorticoid Receptor (GR), which is stabilized by heat shock proteins.[14]

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the stabilizing proteins and translocate into the nucleus.[15]

-

Gene Regulation: Inside the nucleus, the hydrocortisone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][15] This binding can either activate or repress the transcription of target genes.

-

Transcriptional Interference: The GR complex can also interact with other transcription factors, such as NF-κB and AP-1, to inhibit their activity, which is a primary mechanism for its anti-inflammatory effects.[15]

-

Cellular Response: The resulting changes in protein synthesis lead to the well-documented physiological effects of hydrocortisone, including immune suppression and regulation of metabolism.[16]

Conclusion and Best Practices

For researchers utilizing hydrocortisone in cell culture, the choice of its chemical form is paramount for achieving reliable and reproducible results. This compound offers a significant advantage due to its high solubility in water, eliminating the need for potentially cytotoxic organic solvents.

Key Recommendations:

-

Select the Right Form: Use hydrocortisone sodium phosphate for direct dissolution in aqueous cell culture media.

-

Prepare Sterile Stocks: Always prepare concentrated stock solutions in sterile water or PBS and filter-sterilize before use.

-

Store Properly: Aliquot and store stock solutions at -20°C or -80°C to maintain stability and avoid contamination.

-

Use Vehicle Controls: When comparing with compounds dissolved in solvents like DMSO, always include a vehicle control (media with the same final concentration of the solvent) to ensure observed effects are not due to the solvent itself.[17]

-

Verify Solubility: If working near solubility limits or with complex, serum-free media, empirically verify the solubility to prevent precipitation in your experiments.

References

- 1. adrenorphin.net [adrenorphin.net]

- 2. stemcell.com [stemcell.com]

- 3. corticostatin.com [corticostatin.com]

- 4. drugfuture.com [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Hydrocortisone Sodium Phosphate | C21H29Na2O8P | CID 441406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrocortisone-Water Soluble BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

Stability of Hydrocortisone Phosphate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of hydrocortisone (B1673445) phosphate (B84403) in aqueous solutions. The primary focus is on the chemical degradation pathways, kinetics, and the analytical methodologies used to assess stability. This document is intended to be a valuable resource for professionals involved in the research, development, and formulation of pharmaceutical products containing hydrocortisone phosphate.

Core Stability Profile

This compound, a water-soluble ester of hydrocortisone, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its phosphate ester bond. This reaction results in the formation of hydrocortisone and inorganic phosphate. The stability of this compound is significantly influenced by several factors, including pH, temperature, and the composition of the aqueous medium.

The degradation of this compound in neutral aqueous solutions follows first-order kinetics.[1] The rate of this hydrolysis is directly proportional to the hydrogen ion concentration.[1][2] An activation energy of 17.0 ± 0.5 kcal/mole has been determined for this degradation reaction, indicating the temperature dependence of the hydrolysis rate.[1] While the general kinetics are understood, specific degradation rate constants at various pH and temperature conditions are not widely published in publicly available literature. However, the known kinetic parameters are summarized below.

Quantitative Data on Hydrolysis Kinetics

| Kinetic Parameter | Value/Relationship | Reference |

| Reaction Order | First-order with respect to this compound | [1] |

| pH Dependence | Linearly dependent on the hydrogen ion concentration in neutral solutions | [1][2] |

| Activation Energy (Ea) | 17.0 ± 0.5 kcal/mole | [1] |

Degradation Pathway

The principal mechanism of degradation for this compound in an aqueous solution is the hydrolysis of the C21-phosphate ester bond. This chemical transformation yields hydrocortisone and phosphoric acid as the primary degradation products. The reaction is catalyzed by both acid and base, with the rate being influenced by the pH of the solution.

Caption: Hydrolysis of this compound.

Experimental Protocols

The stability of this compound in aqueous solutions is typically evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A well-designed stability study involves subjecting the drug solution to various stress conditions to identify potential degradation products and to determine the rate of degradation.

Forced Degradation Study Protocol

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of hydrocortisone sodium phosphate in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Store at room temperature for a shorter duration (e.g., 1, 4, 8 hours) due to expected faster degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

-

Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Peak Purity and Mass Balance: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Assess peak purity of the this compound peak to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact this compound from its degradation products and any formulation excipients.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where hydrocortisone and its chromophoric degradation products have significant absorbance (e.g., 245 nm).

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

Diagrams

Experimental Workflow for Stability Study

Caption: Stability Study Experimental Workflow.

References

Long-Term Effects of Hydrocortisone Phosphate on Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) phosphate (B84403), a synthetic glucocorticoid, is a widely utilized pharmaceutical agent with potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its mechanism of action primarily involves binding to the cytosolic glucocorticoid receptor (GR).[1][2][4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[1][2][4] This interaction can either upregulate or downregulate gene expression, leading to a wide array of cellular responses.[2] While the acute effects of hydrocortisone are well-documented, its long-term impact on cell lines is a critical area of investigation for understanding chronic therapeutic effects, potential side effects like tissue-specific resistance, and its role in cancer biology.[4][5] This guide provides a comprehensive overview of the long-term effects of hydrocortisone phosphate on various cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.

Core Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Hydrocortisone exerts its effects by activating the glucocorticoid receptor, which leads to changes in gene expression.[2][4] The activated GR can regulate gene transcription in three primary ways: by directly binding to DNA, by tethering to other DNA-bound transcription factors, or by a combination of both.[4] This genomic signaling pathway occurs over minutes to hours and is responsible for the majority of hydrocortisone's effects.[4] Additionally, non-genomic mechanisms can elicit more rapid cellular responses through the activation of various kinases.[4]

Quantitative Data Summary

The long-term effects of this compound on cell lines are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize key quantitative findings from various studies.

Table 1: Effects on Cell Viability and Proliferation

| Cell Line | Hydrocortisone Concentration | Duration | Effect | IC50 | Reference |

| MDA-MB-231 (Breast Cancer) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects, inhibitory effect on proliferation | 2.11 ± 0.05 mM | [6] |

| MCF-7 (Breast Cancer) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects, inhibitory effect on proliferation | 2.73 ± 0.128 mM | [6] |

| HEK293 (Human Embryonic Kidney) | High Concentrations | 48 hours | Dose-dependent cytotoxic effects | 12 ± 0.6 mM | [6] |

| A549 (Lung Cancer) | 50 µM | 7 days | Significant increase in cell viability | Not Applicable | [7] |

| HCT116 (Colorectal Cancer) | 50 µM | 7 days | Significant increase in cell viability | Not Applicable | [7] |

| HUVEC (Physiological Cells) | 50 µM | 7 days | No significant changes in cell viability | Not Applicable | [7] |

| WI-38 (Human Diploid) | 14 µM | Not Specified | Enhanced proliferative activity | Not Applicable | [8] |

| Human Diploid Fibroblast-like | 14 µM | Single growth cycle | Increased rate of proliferation | Not Applicable | [9] |

| HEp-2 (Laryngeal Cancer) | 1.0 mM | 24 hours | Increase in cell viability | Not Applicable | [10] |

| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | 5 µM | 14 days | Increased PBMC proliferation in co-culture | Not Applicable | [11] |

Table 2: Effects on Gene and Protein Expression

| Cell Line | Hydrocortisone Concentration | Duration | Gene/Protein | Effect | Reference |

| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | 48 hours - 5 days | Global gene expression | Greater effect on gene expression with longer exposure | [12] |

| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | Polarization-associated genes | Upregulation | [12] |

| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | Tight junction-associated genes | Upregulation | [12] |

| H4 (Human Fetal Small Intestinal Epithelial) | Not Specified | ≥48 hours | WNT signaling-associated genes | Profound effects on genomic regulation | [12] |

| MDA-MB-231 (Breast Cancer) | IC50 | Time-dependent | Caspase-3 | Significant increase in activity | [6] |

| MCF-7 (Breast Cancer) | IC50 | Time-dependent | Caspase-3 | Significant increase in activity | [6] |

| MDA-MB-231 & MCF-7 | IC50 | Not Specified | Bcl-2 | Downregulation | [6] |

| A549 & HCT116 (Cancer Cells) | 50 µM | 7 days | Glucocorticoid Receptor (GR) | Upregulation | [7] |

| A549 & HCT116 (Cancer Cells) | 50 µM | 7 days | FKBP51 | Upregulation | [7] |

| HUVEC (Physiological Cells) | 50 µM | 7 days | FKBP51 | No upregulation | [7] |

| Hippocampal Neurons | Chronic Dexamethasone | Not Specified | NLRP1, ASC, caspase-1, IL-1β, IL-18, BK protein | Significant increase | [13] |

| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | High Concentration | 14 days | TGF-β1 | Significantly increased levels | [11] |

| Human Adipose-Derived Mesenchymal Stromal/Stem Cells (ASCs) | High Concentration | 14 days | COX-2 | Reduced expression | [11] |

| OE-E6/E7 (Human Fallopian Tube Epithelial) | 100 nM | 48 hours | ZO-1, Claudin 4, Claudin 3, Desmoglein, E-cadherin | Upregulation | [14] |

| OE-E6/E7 (Human Fallopian Tube Epithelial) | 100 nM | 72 hours | ZO-1, Claudin 4, Claudin 3, Desmoglein, E-cadherin | Significant downregulation | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies on the long-term effects of this compound. Below are generalized protocols for key experiments based on cited literature.

General Protocol for Long-Term Cell Line Treatment

This protocol outlines the essential steps for treating cell lines with this compound over an extended period.

-

Cell Seeding and Initial Culture :

-

Culture the desired cell line in the appropriate medium, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Seed cells into multi-well plates at a density that allows for logarithmic growth throughout the experiment's duration.[16][17] A preliminary experiment to determine the optimal seeding density is recommended.[17]

-

Allow cells to adhere and proliferate for 24-48 hours before drug addition.[16][17]

-

-

This compound Preparation and Administration :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium).

-

Perform serial dilutions to achieve the desired final concentrations for the experiment. The final solvent concentration should be consistent across all wells and typically not exceed 1%.

-

Replace the culture medium with fresh medium containing the appropriate concentrations of this compound or vehicle control.[15]

-

-

Long-Term Incubation and Maintenance :

-

Endpoint Assays :

-

At the end of the treatment period, perform various assays to assess the effects of this compound. This can include cell viability assays, gene and protein expression analysis, and functional assays.[15]

-

Cell Viability Assay (MTT/MTS Protocol)

Cell viability is commonly assessed using colorimetric assays like the MTT or MTS assay.[18][19]

-

Reagent Preparation :

-

Prepare the MTT solution (5 mg/ml in DPBS) or the combined MTS/PES solution according to the manufacturer's instructions.[18]

-

-

Assay Procedure :

-

Following the long-term hydrocortisone treatment, remove the culture medium from the wells.[18]

-

Add a mixture of serum-free medium and the MTT/MTS reagent to each well.[18]

-

For the MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]

-

Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 590 nm for MTT) using a microplate reader.[18]

-

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR is used to measure changes in the mRNA levels of specific genes.[13]

-

RNA Extraction :

-

At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.

-

-

cDNA Synthesis :

-

Reverse transcribe the extracted RNA into complementary DNA (cDNA).

-

-

Real-Time PCR :

Conclusion

The long-term effects of this compound on cell lines are multifaceted and context-dependent. In cancer cell lines, its impact can range from pro-survival to cytotoxic, often in a dose-dependent manner.[6][7] In non-cancerous cell lines, it can influence proliferation, differentiation, and the expression of genes related to cellular structure and function.[8][9][12] The provided data and protocols offer a foundational guide for researchers investigating the chronic cellular responses to this important glucocorticoid. Future research should continue to explore the intricate signaling networks and epigenetic modifications that underlie the diverse and lasting effects of this compound in various cellular models.

References

- 1. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of hydrocortisone on DNA synthesis and cell division during aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicsinoncology.com [clinicsinoncology.com]

- 11. Hydrocortisone Long-term Treatment Effect on Immunomodulatory Properties of Human Adipose-Derived Mesenchymal Stromal/Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic glucocorticoid exposure activates BK-NLRP1 signal involving in hippocampal neuron damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrocortisone Phosphate: Modulation of Gene Expression in Enterocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone (B1673445), a potent glucocorticoid, plays a critical role in the maturation and function of the intestinal epithelium. Its influence extends to the regulation of a vast network of genes within enterocytes, the primary absorptive cells of the small intestine. This technical guide provides a comprehensive overview of the molecular mechanisms by which hydrocortisone phosphate (B84403) modulates gene expression in these cells. We will delve into the core signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development, offering insights into the therapeutic potential and molecular underpinnings of glucocorticoid action in the gut.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The physiological effects of hydrocortisone are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] Upon entering the enterocyte, hydrocortisone binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus.[2]

Once in the nucleus, the hydrocortisone-GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This direct binding typically leads to the increased transcription of anti-inflammatory and maturation-associated proteins.[3]

-

Transrepression: The GR can also inhibit the transcription of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4] By interfering with the activity of these pro-inflammatory transcription factors, hydrocortisone effectively suppresses the expression of cytokines, chemokines, and other inflammatory mediators.

These genomic effects of glucocorticoids are responsible for the majority of their longer-term anti-inflammatory and immunosuppressive actions.[3]

Visualizing the Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of hydrocortisone in an enterocyte.

Caption: Glucocorticoid Receptor Signaling Pathway in Enterocytes.

Modulation of Gene Expression: Quantitative Data

Hydrocortisone induces significant changes in the transcriptional profile of enterocytes, promoting a more mature and anti-inflammatory phenotype.[5][6] Microarray analyses of immature human enterocyte cell lines (H4 cells) have identified a large number of genes regulated by hydrocortisone.[5] These genes are involved in various cellular processes, including metabolism, cell cycle regulation, cell-cell communication, and cell maturation.[6]

Upregulation of Genes Associated with Enterocyte Maturation and Function

A key effect of hydrocortisone is the promotion of enterocyte differentiation. This is reflected in the increased expression of genes associated with cell polarity and the formation of tight junctions, which are crucial for establishing the intestinal barrier.[5][6]

| Gene Category | Gene Symbol | Fold Change (mRNA) | Cell Type/Model | Duration of Treatment | Reference |

| Tight Junctions | CLDN3 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] |

| CLDN4 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |

| ZO-1 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |

| DSG1 | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |

| CDH1 (E-cadherin) | >1.0 | Endometrial Epithelial Cells | 24-72 hours | [7][8] | |

| Cell Polarity & Maturation | Multiple Genes | Not specified | H4 Cells | 48 hours - 5 days | [5] |

Note: Specific fold-change values for many polarity and maturation-associated genes in enterocytes were not detailed in the provided search results, but the studies consistently report their upregulation.

Downregulation of Pro-inflammatory Genes

Hydrocortisone exerts potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines, particularly in response to inflammatory stimuli like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[9][10]

| Gene Symbol | Effect of Hydrocortisone | Inflammatory Stimulus | Cell Type/Model | Reference |

| IL-8 | Attenuated expression and secretion | IL-1β, TNF-α | H4 Cells, Fetal Ileum | [9][10] |

| IL-6 | Attenuated expression and secretion | IL-1β | H4 Cells, Fetal Ileum | [9][10] |

| TGF-β1 | Decreased expression | N/A | Rat Small Intestine | [11] |

| TGF-β2 | Decreased expression | N/A | Rat Small Intestine | [11] |

| IL-1β | Decreased expression | N/A | Rat Small Intestine | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of hydrocortisone on enterocyte gene expression.

Cell Culture and Hydrocortisone Treatment

-

Cell Line: The H4 cell line, a non-transformed human fetal small intestinal epithelial cell line, is a common model for immature enterocytes.[5][6] Rat intestinal epithelial cell lines like IEC-6 are also utilized.[4][12]

-

Culture Conditions: Cells are typically cultured in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Hydrocortisone Treatment: For gene expression studies, cells are treated with hydrocortisone at concentrations ranging from 50 nM to 500 nM.[7][8][12] Treatment durations vary from a few hours to several days (e.g., 12h, 24h, 48h, 5 days) to assess both early and late gene responses.[5][10]

Microarray Analysis of Gene Expression

-

Objective: To obtain a global profile of gene expression changes in response to hydrocortisone treatment.

-

Procedure:

-

RNA Isolation: Total RNA is extracted from control and hydrocortisone-treated H4 cells at various time points.

-

cRNA Preparation and Labeling: The isolated RNA is converted to complementary RNA (cRNA) and labeled with a fluorescent dye.

-

Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).[5]

-

Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity at each probe, which corresponds to the level of gene expression.

-

Data Analysis: The raw data is normalized (e.g., using Robust Multiarray Averaging) and analyzed to identify genes that are differentially expressed (typically a twofold or greater change) between the control and treated groups.[5]

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To validate the results from microarray analysis and to quantify the expression of specific target genes.

-

Procedure:

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from cells and reverse transcribed into complementary DNA (cDNA).[7][8]

-

qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers (e.g., for CLDN3, IL-8), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[8][13]

-

Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the target gene is calculated using a comparative method (e.g., the ΔΔCt method), with a housekeeping gene (e.g., GAPDH) used for normalization.[5][7]

-

Visualizing an Experimental Workflow for Gene Expression Analysis

Caption: Workflow for Analyzing Hydrocortisone-Induced Gene Expression.

Interplay with Other Signaling Pathways

The effects of hydrocortisone are not limited to the direct activation of the GR pathway. There is significant crosstalk with other major signaling cascades within the enterocyte, which is crucial for its overall anti-inflammatory and developmental effects.

Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory action of glucocorticoids in the gut is the inhibition of the NF-κB signaling pathway.[4] In inflammatory conditions, stimuli like IL-1β activate NF-κB, leading to the transcription of numerous pro-inflammatory genes. The activated GR can physically interact with NF-κB, preventing its binding to DNA and thereby repressing the expression of its target genes, such as IL-6 and IL-8.[9][10]

Interaction with the mTOR Pathway

Recent evidence suggests that glucocorticoids can upregulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in intestinal epithelial cells, particularly under inflammatory conditions.[14] This interaction may play a role in the exacerbation of acute colitis in some contexts, highlighting the complex and sometimes contradictory roles of glucocorticoids in intestinal inflammation.[14]

Visualizing Pathway Crosstalk

Caption: Crosstalk between GR, NF-κB, and mTOR Pathways.

Conclusion and Future Directions

Hydrocortisone phosphate is a powerful modulator of gene expression in enterocytes, driving a transcriptional program that promotes cellular maturation, enhances barrier function, and suppresses inflammation. The primary mechanism of action is through the glucocorticoid receptor, which, upon activation, directly and indirectly regulates a wide array of target genes. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the complex interplay between the GR and other signaling networks in the context of intestinal health and disease. A deeper understanding of the specific genes and pathways modulated by hydrocortisone will be instrumental in developing more targeted and effective glucocorticoid-based therapies for inflammatory bowel diseases and other gastrointestinal disorders, while minimizing potential side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cytokine gene expression during postnatal small intestinal development: regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. mdpi.com [mdpi.com]

The Role of Hydrocortisone Phosphate in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) phosphate (B84403), a synthetic glucocorticoid, plays a pivotal and multifaceted role in the regulation of stem cell fate. This technical guide provides an in-depth examination of the mechanisms through which hydrocortisone phosphate influences the differentiation of various stem cell populations, including mesenchymal, embryonic, and hematopoietic stem cells. It details the molecular pathways, experimental protocols, and quantitative outcomes associated with its use in directing lineage-specific differentiation into osteogenic, adipogenic, chondrogenic, and other cell types. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of regenerative medicine, drug discovery, and developmental biology, offering both theoretical understanding and practical guidance on the application of this compound in stem cell research.

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that are essential for a wide range of physiological processes, including metabolism, immune response, and development.[1][2] Hydrocortisone, the pharmaceutical form of cortisol, and its phosphate ester, this compound, are widely utilized in clinical practice for their potent anti-inflammatory and immunosuppressive effects.[1][3] In the realm of stem cell biology, GCs are critical components of numerous differentiation protocols, acting as potent inducers of lineage commitment.[3][4] Understanding the precise role and mechanisms of action of this compound is crucial for the development of robust and reproducible protocols for generating specific cell types for therapeutic and research applications.

This guide will explore the dual nature of glucocorticoid action, which can both promote and inhibit differentiation depending on the cellular context, concentration, and timing of exposure.[4] We will delve into the canonical and non-canonical signaling pathways activated by this compound and present detailed experimental methodologies for its application in directed stem cell differentiation.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The biological effects of this compound are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5][6]

Upon entering the cell, hydrocortisone binds to the cytosolic GR, which is maintained in an inactive state through its association with a complex of chaperone proteins, including heat shock protein 90 (HSP90).[5] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[5][7]

Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[5]

-

Transrepression: The GR can repress the expression of pro-inflammatory genes by tethering to other transcription factors, such as NF-κB and AP-1, and inhibiting their activity without direct DNA binding.[5]

-

Non-genomic actions: Rapid, non-transcriptional effects of glucocorticoids have also been described, involving the activation of various kinase signaling cascades.[5]

Role in Mesenchymal Stem Cell (MSC) Differentiation

Mesenchymal stem cells are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts, chondrocytes, and adipocytes.[3] Hydrocortisone and other glucocorticoids are key components of in vitro differentiation media for MSCs, often acting as a switch that directs lineage commitment.[3][4]

Osteogenic Differentiation